molecular formula C9H8N2O2 B13979338 6-Methoxy-2,7-naphthyridin-1(2H)-one

6-Methoxy-2,7-naphthyridin-1(2H)-one

Cat. No.: B13979338
M. Wt: 176.17 g/mol
InChI Key: POXKANDZLPTMHF-UHFFFAOYSA-N
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Description

6-Methoxy-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a methoxy group and a naphthyridinone core makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-aminonicotinic acid with methoxy-substituted aldehydes or ketones in the presence of a catalyst. The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the naphthyridinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 6-hydroxy-2,7-naphthyridin-1(2H)-one, while reduction could produce 6-methoxy-2,7-dihydroxynaphthyridine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,7-naphthyridin-1(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridin-1(2H)-one: Lacks the methoxy group, which might affect its biological activity and chemical reactivity.

    6-Hydroxy-2,7-naphthyridin-1(2H)-one: Similar structure but with a hydroxyl group instead of a methoxy group, potentially leading to different reactivity and biological properties.

Uniqueness

The presence of the methoxy group in 6-Methoxy-2,7-naphthyridin-1(2H)-one can influence its solubility, reactivity, and interaction with biological targets, making it unique compared to its analogs.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

6-methoxy-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-6-2-3-10-9(12)7(6)5-11-8/h2-5H,1H3,(H,10,12)

InChI Key

POXKANDZLPTMHF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C(=C1)C=CNC2=O

Origin of Product

United States

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